molecular formula C10H12BrN B183676 N-(4-bromobenzyl)cyclopropanamine CAS No. 70894-73-4

N-(4-bromobenzyl)cyclopropanamine

Cat. No.: B183676
CAS No.: 70894-73-4
M. Wt: 226.11 g/mol
InChI Key: GLGKPGNDJXTNEF-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)cyclopropanamine is an organic compound with the molecular formula C₁₀H₁₂BrN. It is a cyclopropane derivative with a bromobenzyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(4-bromobenzyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone.

    Amination Reactions: Reagents such as ammonia or primary amines are used.

    Condensation Reactions: Typically involve reagents like formaldehyde or acetone under acidic or basic conditions.

Major Products:

    Substitution Reactions: Products include substituted benzylamines.

    Amination Reactions: Products include secondary and tertiary amines.

    Condensation Reactions: Products include imines and enamines.

Scientific Research Applications

N-(4-Bromobenzyl)cyclopropanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)cyclopropanamine involves its interaction with molecular targets through its amine and bromobenzyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are limited, but it is known to participate in typical amine-related biochemical pathways .

Comparison with Similar Compounds

    N-(4-Chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom instead of bromine.

    N-(4-Fluorobenzyl)cyclopropanamine: Similar structure with a fluorine atom instead of bromine.

    N-(4-Methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of bromine.

Uniqueness: N-(4-Bromobenzyl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGKPGNDJXTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405958
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-73-4
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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